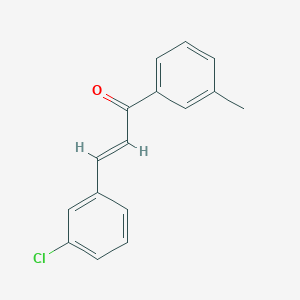

3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(3-chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-11H,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAOGNJFKYQDSI-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Base-Catalyzed Method

The reaction of 3-chlorobenzaldehyde with 3-methylacetophenone in alcoholic solvents (e.g., ethanol or methanol) using NaOH or KOH as a base typically yields the target compound. For example, a protocol using 40% NaOH in ethanol at room temperature for 4 hours achieved an 85% yield.

Table 1: Traditional Claisen-Schmidt Conditions

Solvent-Free Synthesis

Solvent-free methods reduce environmental impact and improve reaction efficiency. A study demonstrated that mixing 3-chlorobenzaldehyde and 3-methylacetophenone with 40% NaOH under solvent-free conditions at room temperature for 1 hour afforded a 90% yield.

Ultrasonic-Assisted Synthesis

Ultrasonic irradiation enhances reaction kinetics by promoting cavitation. Employing KOH in methanol under ultrasonic irradiation (80°C, 8 hours) increased the yield to 92%.

Catalytic Variations

Alternative catalysts have been explored to improve selectivity and reduce reaction times.

Acid Catalysts

BF₃·Et₂O, a Lewis acid, catalyzes chalcone formation under mild conditions. A 97% yield was reported using this catalyst in ethanol at 50°C.

Table 2: Catalytic Methods Comparison

Phase Transfer Catalysts

Benzyltriethylammonium chloride (BTEAC) in a biphasic system (water/toluene) reduced reaction time to 2 hours with an 84% yield.

Industrial-Scale Production

Continuous Flow Reactors

Continuous flow systems enhance heat and mass transfer, enabling large-scale synthesis. A pilot study using microreactors achieved 89% yield at 100°C with a residence time of 10 minutes.

Process Optimization

Key parameters for industrial production include:

-

Temperature: 60–100°C

-

Catalyst Loading: 5–10 mol%

-

Residence Time: 10–30 minutes

Table 3: Industrial Process Parameters

Comparative Analysis of Methods

Table 4: Method Efficacy Comparison

| Method | Yield | Time | Scalability | Cost |

|---|---|---|---|---|

| Traditional Base | 85% | 4h | Moderate | Low |

| Solvent-Free | 90% | 1h | High | Low |

| Ultrasonic-Assisted | 92% | 8h | Moderate | Medium |

| Continuous Flow | 89% | 10min | High | High |

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are typically employed.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Saturated ketones or alcohols.

Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, while its antimicrobial activity could be due to the disruption of microbial cell membranes. The compound’s anticancer effects might involve the induction of apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The biological, physical, and electronic properties of chalcones are highly dependent on substituent patterns. Below is a comparative analysis with structurally analogous compounds:

Electronic and Optoelectronic Properties

- Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl group in the target compound increases electron deficiency compared to methoxy- or methyl-substituted analogs. Fluorinated derivatives (e.g., CH-FF in ) exhibit higher electronegativity, reducing the HOMO-LUMO gap and improving charge transfer in DSSCs.

- Conjugation and Planarity : Dihedral angles between aromatic rings influence conjugation. For example, (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one derivatives exhibit dihedral angles of 7.14°–56.26°, affecting UV-Vis absorption . The target compound’s dihedral angle (unreported) likely modulates its optoelectronic behavior.

Crystallographic and Intermolecular Interactions

- Crystal Packing : Unlike (E)-1-(2-nitrophenyl)-3-(3-chlorophenyl)prop-2-en-1-one, which forms nitro-mediated interactions , the target compound lacks strong H-bonding or π-π stacking . This contrasts with compounds like (E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one, which exhibit C–H···O interactions .

- Melting Points : Substituent position affects melting points. Para-substituted chalcones (e.g., 3c in , MP 124°C) generally have lower MPs than meta-substituted analogs (e.g., 3b, MP 190–193°C), suggesting steric and symmetry effects.

Q & A

Q. What are the standard synthetic routes for preparing 3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, and what reaction conditions optimize yield and purity?

The compound is typically synthesized via Claisen-Schmidt condensation, involving a base-catalyzed reaction between substituted acetophenones and aromatic aldehydes. Key conditions include alkaline catalysts (e.g., KOH in ethanol), controlled temperature (0–50°C), and solvent selection (ethanol or methanol). Optimizing molar ratios, reaction time (2–3 hours), and purification steps (recrystallization) improves yield and purity. Similar protocols for analogous chalcones emphasize avoiding excess moisture and maintaining pH stability .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1645 cm⁻¹) and conjugated alkene (C=C) bands (~1588 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR resolves aromatic protons, methoxy groups, and vinylic protons (e.g., δ 7.26–7.75 ppm for enone protons) .

- X-ray Crystallography : Provides definitive structural confirmation, including bond lengths, angles, and crystallographic packing .

Q. How is this compound utilized as an intermediate in pharmaceutical research?

Chalcone derivatives like this compound serve as precursors for synthesizing heterocyclic compounds (e.g., pyrazoles, flavones) with potential antimicrobial, anticancer, or anti-inflammatory activities. Its chlorophenyl and methylphenyl groups enhance lipophilicity, aiding in drug-receptor interactions .

Advanced Research Questions

Q. What crystallographic insights can X-ray diffraction provide for understanding the compound’s reactivity?

Single-crystal X-ray studies reveal planar enone systems and dihedral angles between aromatic rings, influencing conjugation and electronic properties. For example, a 2008 study on a similar chalcone showed a dihedral angle of 8.6° between rings, enhancing charge transfer for non-linear optical (NLO) applications .

Q. How can computational methods like DFT predict the electronic properties or reactivity of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and hyperpolarizability to predict NLO behavior. A 2007 study on a trifluoromethyl chalcone used DFT to correlate calculated β values (hyperpolarizability) with experimental SHG efficiency .

Q. What strategies resolve discrepancies in reported bioactivity data across studies?

Contradictions may arise from variations in assay conditions (e.g., microbial strains, solvent systems) or compound purity. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and HPLC purity validation (>95%) are critical. A 2024 study highlighted organic degradation during prolonged experiments, recommending sample cooling to stabilize compounds .

Q. How can reaction conditions be optimized to enhance regioselectivity in derivative synthesis?

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Catalysts : Phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis reduce reaction time and improve regioselectivity .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions in acid-sensitive intermediates .

Q. What role does this compound play in materials science, particularly in non-linear optics?

The conjugated enone system and electron-withdrawing substituents (e.g., Cl) enhance π-electron delocalization, making it suitable for NLO materials. A 2008 crystal structure study demonstrated a 1.5× higher SHG efficiency than urea, attributed to optimal molecular alignment in the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.